Furfuryl-d2 Thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

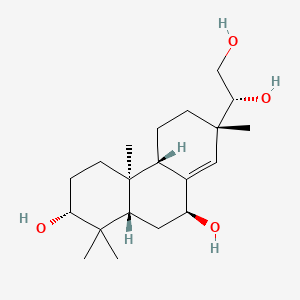

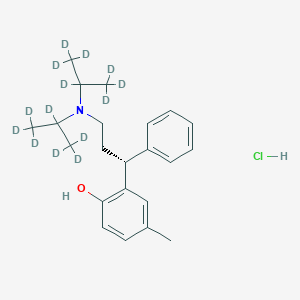

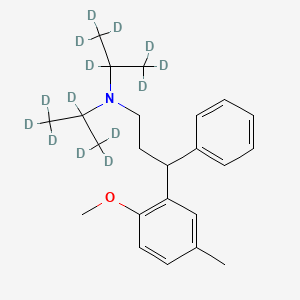

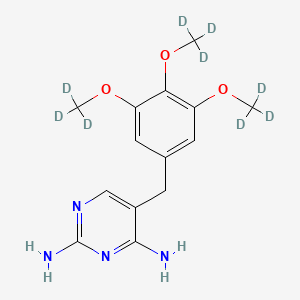

Furfuryl-d2 Thiol, also known as 2-Furfurylthiol, 2-furanmethanethiol, furfuryl mercaptan, and many other names, is an oily organic liquid . It is best known as the principal odor component of roasting and brewing coffee .

Synthesis Analysis

In the late 1920s, a series of patents, primarily by noted organic chemist Hermann Staudinger at the University of Freiburg (Germany), described syntheses of 2-furfurylthiol . In a 1928 Canadian patent, Staudinger and co-inventor Thadeus Reichstein treated furfural with ammonium hydrogen sulfide (NH4HS) to make bis(furylmethyl) disulfide, which they then reduced to the thiol . In a Swiss patent the same year, these inventors cited sodium sulfide and elemental zinc, aluminum, and sodium as useful reducing agents .

Molecular Structure Analysis

The molecular formula of Furfuryl-d2 Thiol is C9H8OS . Its average mass is 164.224 Da and its monoisotopic mass is 164.029587 Da .

Chemical Reactions Analysis

The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols, etc .

Physical And Chemical Properties Analysis

Furfuryl-d2 Thiol has a density of 1.2±0.1 g/cm3 . Its boiling point is 229.3±20.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C .

Applications De Recherche Scientifique

Flavor and Aroma Enhancement in Coffee and Food

- Synthesis : It can be synthesized via acid-catalyzed reaction of furfuryl alcohol and thiourea, producing an isothiouronium intermediate that liberates the free thiol upon base hydrolysis .

Medicinal Chemistry and Drug Development

- Potential : Furan derivatives, including furfuryl-d₂ thiol, exhibit therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anti-cancer properties .

Heterocyclic Chemistry and Synthesis of Furan Derivatives

Mécanisme D'action

Target of Action

Furfuryl-d2 Thiol, also known as dideuterio(furan-2-yl)methanethiol, is an organic compound that is primarily known for its role in the aroma of roasting and brewing coffee . It is the principal odor component of these processes .

Mode of Action

The compound interacts with olfactory receptors, triggering a sensory response that is perceived as the characteristic coffee aroma

Biochemical Pathways

Furfuryl-d2 Thiol is derived from furfural, which itself is a product of the degradation of hemicellulose, a component of plant biomass . The conversion of furfural into Furfuryl-d2 Thiol involves a series of chemical reactions, including the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis .

Result of Action

The primary result of the action of Furfuryl-d2 Thiol is the generation of the characteristic aroma associated with coffee. This aroma is a key factor in the sensory experience of coffee consumption and plays a significant role in the overall perception and enjoyment of the beverage .

Action Environment

The action of Furfuryl-d2 Thiol is influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the aroma. Additionally, other compounds present in the coffee can interact with Furfuryl-d2 Thiol, potentially altering its aroma profile. Temperature and pH may also influence the stability and efficacy of the compound .

Safety and Hazards

Orientations Futures

Furfural has been considered as one of the most promising platform molecules directly derived from biomass . The aim of this review is to discuss recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl(tetrahydro)furan in terms of different non-noble metal and noble metal catalytic systems .

Propriétés

IUPAC Name |

dideuterio(furan-2-yl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFTZDQKIXPDAF-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661988 |

Source

|

| Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136430-22-3 |

Source

|

| Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)